2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol
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Overview
Description
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol typically involves the reaction of 6-chloropyrimidine with 4-aminophenylethanol under specific conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at temperatures ranging from 25 to 30°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloropyrimidin-4-yl)amino]ethanol
- 4-Amino-2,6-dichloropyrimidine
- 2-Amino-4-chloropyrimidine
Uniqueness
2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol is unique due to the presence of both a pyrimidine ring and a phenylethanol moiety. This combination of structural features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
6303-47-5 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-[4-[(6-chloropyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H12ClN3O/c13-11-7-12(15-8-14-11)16-10-3-1-9(2-4-10)5-6-17/h1-4,7-8,17H,5-6H2,(H,14,15,16) |
InChI Key |
ALDXJMUDOOTYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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